Strontium fluoride

説明

Strontium fluoride, also known as strontium difluoride and strontium (II) fluoride, is a fluoride of strontium. It is a brittle white crystalline solid that occurs in nature as the very rare mineral strontiofluorite .

Synthesis Analysis

Strontium fluoride is prepared by the action of hydrofluoric acid on strontium carbonate . Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium .Molecular Structure Analysis

The solid form of strontium fluoride adopts the fluorite structure. In the vapour phase, the SrF2 molecule is non-linear with an F−Sr−F angle of approximately 120° .Chemical Reactions Analysis

Strontium fluoride reacts with sodium chloride to form strontium fluoride and sodium chloride, according to the reaction shown: SrCl2 (aq) + 2NaF (aq) ⟶ SrF2 (s) + 2NaCl (aq) .Physical And Chemical Properties Analysis

Strontium fluoride is a colorless or white powder with a density of 4.24 g/mL. Its melting and boiling points are 1400 ºC and 2489 ºC respectively. It is poorly soluble in water, ethanol, and methanol .科学的研究の応用

Optical Material

Strontium fluoride is used as an optical material for a small range of special applications . It is transparent to light in the wavelengths from vacuum ultraviolet (150 nm) to infrared (11 μm). Its optical properties are intermediate to calcium fluoride and barium fluoride .

Optical Coating on Lenses

Due to its unique optical properties, strontium fluoride is used as an optical coating on lenses . This helps in enhancing the performance of the lenses by reducing reflection and improving the transmission of light.

Thermoluminescent Dosimeter Crystal

Strontium fluoride is used as a thermoluminescent dosimeter crystal . Thermoluminescent dosimeters are devices that measure the amount of ionizing radiation they are exposed to by measuring the intensity of visible light emitted from a crystal in the detector when the crystal is heated.

Carrier of Strontium-90 Radioisotope

Another use of strontium fluoride is as a carrier of strontium-90 radioisotope in radioisotope thermoelectric generators . These generators are used for power supply in remote locations, such as space probes and remote weather stations.

Fluoride Removal in Water Treatment

Strontium Ferrite Graphene Composite (SF-GOC), which includes strontium fluoride, has been used for the removal of fluoride from contaminated water sources . The leaching experiment showed that no secondary pollution was observed due to the use of transition metals strontium and iron .

Superionic Conductor

Similar to CaF2 and BaF2, SrF2 displays superionic conductivity at elevated temperatures . Superionic conductors are materials that exhibit ionic conductivity greater than typical solids or liquids.

作用機序

Safety and Hazards

将来の方向性

Strontium-based nanoparticles, including strontium fluoride, are continuously increasing in numerous fields including medicine and biology, drug delivery, electronic devices, biosensors, catalysts, and agricultural as well as industrial science . Strontium fluoride is used as an optical material for a small range of special applications, for example, as an optical coating on lenses and also as a thermoluminescent dosimeter crystal .

特性

IUPAC Name |

strontium;difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Sr/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRNDBHWWSPNOM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

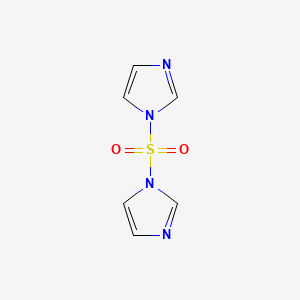

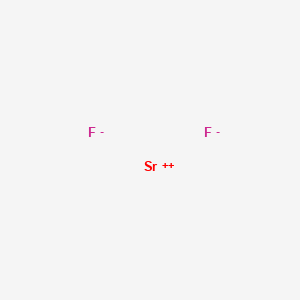

[F-].[F-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Sr | |

| Record name | strontium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894160 | |

| Record name | Strontium fluoride (SrF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Strontium fluoride (SrF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Strontium fluoride (SrF2) | |

CAS RN |

7783-48-4 | |

| Record name | Strontium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium fluoride (SrF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium fluoride (SrF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFY8GJS81Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

ANone: Strontium fluoride has the molecular formula SrF2. Its molecular weight is 125.62 g/mol.

A: Researchers have investigated the optical properties of strontium fluoride using various spectroscopic techniques. Studies have examined its refractive index [], luminescence properties when doped with rare-earth elements like europium, terbium, dysprosium, erbium, and thulium [], and its behavior as a negative electron beam resist material []. Additionally, infrared and Zeeman infrared measurements have been conducted on strontium fluoride crystals containing cerium and neodymium [].

A: Research suggests that modifying Biodentine with strontium fluoride does not considerably affect its water sorption, solubility, pH, compressive strength, or diametral tensile strength [, , ].

A: Studies on containment materials for radioactive strontium fluoride (SrF2) at 800°C revealed that impurities in SrF2 are the primary cause of metal attack. While iridium and Ir-0.3% W alloy showed the highest resistance, Haynes Alloy 25 performed best among base metal alloys, and TZM excelled among refractory metals [].

A: Yes, research demonstrates that an ultrathin layer of strontium fluoride deposited on a zinc oxide electron transport layer in inverted polymer solar cells enhances power conversion efficiency. This improvement stems from better energy level alignment, enhanced built-in potential, improved electron extraction, and reduced carrier recombination loss [].

A: Strontium fluoride possesses excellent ultraviolet (UV) transmission properties, making it suitable for UV optics. It has been explored for use in triple tiny ionospheric photometers on CubeSat missions for FUV airglow measurements []. Additionally, strontium fluoride is investigated for its potential in lithography using UV light with wavelengths shorter than 200 nm [].

A: Yes, researchers have successfully synthesized strontium fluoride nanoparticles using the fluorolytic sol-gel method. These nanoparticles exhibit high transparency, stability, and a high surface area [].

A: Strontium fluoride nanoparticles have shown promise in delivering genetic material, specifically plasmid DNA (pDNA) and siRNA, to breast cancer cells. Studies indicate that these nanoparticles can effectively carry pDNA and siRNA across the cell membrane, leading to gene expression and silencing of target genes [].

A: Early studies on strontium fluoride focused on its fundamental properties, such as lattice dynamics [] and electrolytic coloration []. Research in the latter half of the 20th century explored its applications in various fields, including its use as a negative electron beam resist [] and a component in optical devices []. More recently, research has focused on developing strontium fluoride nanomaterials and exploring their potential applications in biomedicine and energy [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。